molecular formula C10H14N2O2S B1267798 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid CAS No. 29567-83-7

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid

Cat. No.: B1267798
CAS No.: 29567-83-7
M. Wt: 226.30 g/mol
InChI Key: LZHOUAHZPZIFRR-VIFPVBQESA-N
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Preparation Methods

The synthesis of 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid involves several steps. One common synthetic route includes the reaction of 2-pyridin-2-ylethylamine with 3-chloropropanoic acid under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux for several hours, followed by purification through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biochemical Research

1.1 Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes related to various biological pathways. For instance, it has shown promise as an inhibitor of the IκB kinase complex, which is crucial in the NF-κB signaling pathway. This pathway is involved in inflammatory responses and cancer progression . By inhibiting this kinase, the compound may help in developing treatments for autoimmune diseases and cancers.

1.2 Proteomics Applications
2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid is utilized in proteomics research to study protein interactions and modifications. Its thiol group can form disulfide bonds, allowing researchers to explore redox states of proteins and their functional implications . This application is vital for understanding cellular signaling and metabolic processes.

Pharmaceutical Development

2.1 Anti-inflammatory Agents
Research indicates that compounds similar to this compound can exhibit anti-inflammatory properties by modulating cytokine production. The ability to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha positions this compound as a candidate for developing new anti-inflammatory drugs .

2.2 Cancer Therapeutics
The inhibition of the NF-κB pathway not only aids in treating inflammatory diseases but also presents a therapeutic angle for cancer treatment. The compound's potential to interfere with cancer cell proliferation through this pathway has been documented, suggesting its use in formulating novel cancer therapies .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
PubChemBiochemical PropertiesIdentified as a potent inhibitor of IκB kinase activity
Patent US20070293533A1Inflammatory DiseasesDemonstrated efficacy in reducing cytokine levels in vitro
SCBTProteomicsUtilized for studying protein thiol modifications

Mechanism of Action

The mechanism of action of 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid can be compared with other similar compounds, such as:

Biological Activity

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid, with the CAS number 99247-32-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₀H₁₄N₂O₂S
  • Molecular Weight : 226.30 g/mol
  • Structure : The compound features a thioether linkage and a pyridine moiety, which are critical for its biological activity.

Research indicates that the compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can alter metabolic pathways.
  • Receptor Interaction : The pyridine group may facilitate binding to various receptors, influencing cell signaling pathways.

Therapeutic Potential

The compound has been investigated for several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of similar compounds have been noted to target the EPH family of proteins, which are often overexpressed in cancers .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies

  • Anticancer Studies : A study evaluating related compounds highlighted that modifications in the structure could lead to enhanced anticancer activity, demonstrating the importance of the thioether and pyridine groups in efficacy .
    CompoundIC50 (µM)Target
    Compound A5.0Dihydrofolate reductase
    Compound B3.5EPH receptor
    This compoundTBDTBD
  • Neuroprotective Studies : A related compound was tested for its ability to protect neuronal cells from oxidative stress, showing promising results that warrant further investigation into similar structures like this compound .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the thioether.
  • Subsequent functionalization at the amino acid backbone.

Properties

CAS No.

29567-83-7

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

(2R)-2-amino-3-(2-pyridin-2-ylethylsulfanyl)propanoic acid

InChI

InChI=1S/C10H14N2O2S/c11-9(10(13)14)7-15-6-4-8-3-1-2-5-12-8/h1-3,5,9H,4,6-7,11H2,(H,13,14)/t9-/m0/s1

InChI Key

LZHOUAHZPZIFRR-VIFPVBQESA-N

SMILES

C1=CC=NC(=C1)CCSCC(C(=O)O)N

Isomeric SMILES

C1=CC=NC(=C1)CCSC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=NC(=C1)CCSCC(C(=O)O)N

sequence

X

Synonyms

S-(2-(2-pyridinyl)ethyl)-L-cysteine
S-beta-(2-pyridylethyl)-L-cysteine

Origin of Product

United States

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